molecular formula C14H13BrO2 B8450422 2-Bromo-3',5'-dimethoxybiphenyl

2-Bromo-3',5'-dimethoxybiphenyl

Cat. No.: B8450422
M. Wt: 293.15 g/mol
InChI Key: IWLDSTZLVWVFJN-UHFFFAOYSA-N
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Description

2-Bromo-3',5'-dimethoxybiphenyl is a high-purity chemical compound that serves as a versatile intermediate in advanced organic synthesis. This brominated biphenyl derivative is particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura and Kumada couplings, where it acts as an electrophilic partner to construct complex conjugated molecular architectures. Its structure, featuring bromine and methoxy substituents on the biphenyl scaffold, makes it a useful precursor in materials science for developing organic semiconductors, liquid crystals, and ligands for catalytic systems. Researchers also utilize this compound in medicinal chemistry for the synthesis of potential pharmacologically active molecules. The electron-donating methoxy groups can influence the electronic properties and binding affinity of resulting compounds. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C14H13BrO2

Molecular Weight

293.15 g/mol

IUPAC Name

1-(2-bromophenyl)-3,5-dimethoxybenzene

InChI

InChI=1S/C14H13BrO2/c1-16-11-7-10(8-12(9-11)17-2)13-5-3-4-6-14(13)15/h3-9H,1-2H3

InChI Key

IWLDSTZLVWVFJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CC=C2Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomerism: Positional Effects of Substituents

  • 4,4'-Dimethoxybiphenyl (C₁₄H₁₄O₂) Methoxy groups at the para positions (4 and 4') create a symmetrical structure, enhancing crystallinity. Solubility: Soluble in ethanol and acetone but practically insoluble in water . Stability: No significant reactivity hazards noted in SDS, though ecological data were revised in 2024 .
  • 2'-Bromo-2,6-dimethoxybiphenyl A positional isomer with methoxy groups at the 2 and 6 positions on one ring and bromine at 2'.
  • 2-Bromo-3:4-dimethoxybenzaldehyde A monocyclic analog with aldehyde and bromine substituents. Melting points: 86°C (aldehyde), 82–85°C (alcohol derivative), highlighting the influence of functional groups on phase transitions .

Functional Group Effects

  • 2-Bromo-3',5'-dipivaloxyacetophenone (C₁₈H₂₃BrO₅) Replacing methoxy with bulkier pivaloxy (-OCOC(CH₃)₃) groups increases molecular weight (399.28 g/mol vs. ~293.16 g/mol for the target compound) and steric bulk, likely reducing solubility in polar solvents . The ketone group enhances electrophilicity, contrasting with the inert biphenyl core of the target compound.
  • However, bromine’s larger atomic radius may facilitate nucleophilic substitution reactions .

Physical Properties and Solubility Trends

  • Methoxy vs. Bromine Effects: Methoxy groups enhance solubility in organic solvents (e.g., ethanol, acetone) due to their electron-donating nature. Bromine, being hydrophobic, likely reduces aqueous solubility in the target compound compared to non-brominated analogs like 4,4'-dimethoxybiphenyl . Melting points for brominated dimethoxy derivatives (e.g., 2-Bromo-3:4-dimethoxybenzoic acid, m.p. 203–204°C ) suggest that bromine increases rigidity and intermolecular interactions compared to methoxy-only compounds.

Preparation Methods

Brominating Agents and Reaction Conditions

Direct bromination of 3',5'-dimethoxybiphenyl represents the most straightforward route to the target compound. Modern protocols favor systems avoiding volatile molecular bromine (Br2\text{Br}_2) due to safety and environmental concerns. A prominent method involves using hydrogen peroxide (H2O2\text{H}_2\text{O}_2), sulfuric acid (H2SO4\text{H}_2\text{SO}_4), and metal bromides (e.g., KBr\text{KBr}) under mild temperatures (30–60°C). This system generates bromine in situ, minimizing hazards while maintaining high selectivity. For example, a molar ratio of 1.0:0.5–0.8:1.0–1.2 for 3',5'-dimethoxybiphenyl:H2SO4\text{H}_2\text{SO}_4:H2O2\text{H}_2\text{O}_2:KBr\text{KBr} achieves complete conversion within 2–4 hours.

The reaction mechanism proceeds via electrophilic aromatic substitution, where the methoxy groups direct bromination to the ortho and para positions. In 3',5'-dimethoxybiphenyl, steric hindrance at the 2-position of the non-methoxy-substituted ring facilitates bromination at the less hindered para site relative to the methoxy groups, yielding 2-bromo-3',5'-dimethoxybiphenyl as the major product.

Regioselectivity and Byproduct Mitigation

Coupling Methods for Biphenyl Framework Construction

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction offers a modular route to this compound by coupling halogenated aryl precursors with boronic acids. For instance, 2-bromo-3-methoxyphenylboronic acid can react with 3,5-dimethoxyphenyl bromide under palladium catalysis (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) in a mixed solvent system (THF/H2O\text{THF/H}_2\text{O}) at 80–100°C. This method ensures precise control over the biphenyl structure but requires pre-functionalized starting materials.

Key advantages include compatibility with diverse functional groups and high yields (85–92%). However, the need for anhydrous conditions and sensitive catalysts increases operational complexity.

Ullmann Coupling

Ullmann coupling provides an alternative using copper catalysts to join two aryl halides. For example, 2-bromo-3-methoxyiodobenzene and 3,5-dimethoxyiodobenzene react in the presence of CuI\text{CuI} and a diamine ligand at 120°C, forming the biphenyl backbone. While effective, this method suffers from lower yields (70–75%) and longer reaction times (24–48 hours) compared to Suzuki coupling.

Comparative Analysis of Synthetic Routes

Method Yield Temperature Key Advantages Limitations
Direct Bromination90–97%30–60°CShort reaction time, scalabilityRegioselectivity challenges
Suzuki Coupling85–92%80–100°CStructural precision, functional toleranceCostly catalysts, moisture sensitivity
Ullmann Coupling70–75%120°CNo pre-functionalized boronic acidsLow yield, long reaction time

Direct bromination emerges as the most industrially viable method due to its simplicity and high yield, whereas coupling methods are reserved for cases requiring specific substitution patterns.

Experimental Optimization and Scalability

Large-Scale Bromination

Industrial adaptation of the H2O2/H2SO4/KBr\text{H}_2\text{O}_2/\text{H}_2\text{SO}_4/\text{KBr} system employs continuous flow reactors to enhance heat dissipation and mixing. Pilot-scale trials demonstrate that maintaining a 1.0:0.6:1.1:1.1 molar ratio (substrate:H2SO4\text{H}_2\text{SO}_4:H2O2\text{H}_2\text{O}_2:KBr\text{KBr}) at 50°C achieves 95% conversion with >90% isolated yield. Post-reaction processing includes neutralization with NaHCO3\text{NaHCO}_3 and crystallization from ethanol/water mixtures.

Catalytic Improvements in Coupling Reactions

Recent advances in palladium catalysts (e.g., Pd(OAc)2\text{Pd(OAc)}_2 with SPhos\text{SPhos} ligand) reduce catalyst loading to 0.5 mol% while maintaining yields above 85%. Microwave-assisted Suzuki coupling further cuts reaction times to 1–2 hours, enhancing throughput .

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-3',5'-dimethoxybiphenyl?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the bromine substituent as a reactive site. A common protocol involves reacting 3',5'-dimethoxybiphenyl boronic acid with a brominated aromatic partner (e.g., 2-bromoiodobenzene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (e.g., THF/H₂O). Reaction optimization includes controlling temperature (80–100°C) and inert atmosphere (N₂/Ar) to minimize side reactions .

Key Methodological Steps:

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization using 1H^1H/13C^{13}C-NMR, HRMS, and melting point analysis.

Advanced: How to address regioselectivity challenges during functionalization of this compound?

Answer:
Regioselectivity is influenced by steric and electronic effects from the methoxy and bromine groups. For electrophilic substitutions, the 3'- and 5'-methoxy groups direct incoming electrophiles to the para positions relative to themselves. To control regioselectivity:

  • Use protecting groups (e.g., acetyl for methoxy) to block undesired sites.
  • Employ Lewis acid catalysts (e.g., AlCl₃) to modulate reactivity in Friedel-Crafts alkylation/acylation .

Validation:

  • Monitor reaction progress via TLC and intermediate isolation.
  • Confirm regiochemistry using NOESY NMR or X-ray crystallography .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1H-NMR identifies methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm). 13C^{13}C-NMR confirms bromine and methoxy substitution patterns.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for bromine.
  • HPLC : Assess purity (>95%) using a C18 column and UV detection (λ = 254 nm) .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies in solubility (e.g., ethanol vs. acetone) may arise from impurities or polymorphic forms. To resolve:

  • Perform re-crystallization in multiple solvents (e.g., ethanol, acetone, DCM) and compare solubility profiles.
  • Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Cross-validate with computational solubility predictions (e.g., COSMO-RS) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
  • Storage : Inert atmosphere (N₂) at 2–8°C, away from strong oxidizers (e.g., HNO₃, KMnO₄) .

Emergency Measures:

  • Skin contact: Wash with soap/water; eye exposure: rinse for 15 min with saline .

Advanced: How to evaluate ecological risks when toxicity data for this compound is limited?

Answer:

  • Use read-across models with structurally similar compounds (e.g., 4,4'-dimethoxybiphenyl) to predict ecotoxicity.
  • Conduct microtox assays (e.g., Vibrio fischeri bioluminescence inhibition) for acute toxicity screening.
  • Assess bioaccumulation potential via octanol-water partition coefficient (log P) estimations .

Basic: What are the typical applications of this compound in medicinal chemistry?

Answer:

  • Lead compound optimization : Bromine serves as a handle for further functionalization (e.g., Suzuki couplings).
  • Structure-activity relationship (SAR) studies : Methoxy groups modulate lipophilicity and target binding .

Example Protocol:

  • Screen against cancer cell lines (e.g., MCF-7) using MTT assays (IC₅₀ determination) .

Advanced: How to mitigate byproduct formation in palladium-catalyzed reactions involving this compound?

Answer:
Common byproducts (e.g., debrominated species) arise from catalyst poisoning or reducing conditions. Mitigation strategies:

  • Use ligand additives (e.g., SPhos) to stabilize Pd(0) intermediates.
  • Optimize reaction stoichiometry (1.2–1.5 eq boronic acid) and degas solvents to prevent oxidative side reactions .

Basic: What solvents are optimal for recrystallizing this compound?

Answer:

  • Ethanol (95%) or ethyl acetate/hexane mixtures yield high-purity crystals.
  • Solubility: ~10 mg/mL in ethanol at 25°C; adjust solvent ratios for maximal recovery .

Advanced: How to design stability studies for this compound under varying pH and temperature?

Answer:

  • Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks.
  • HPLC-UV/MS analysis : Monitor degradation products (e.g., demethylation, bromine displacement).
  • pH stability : Prepare buffers (pH 1–13) and assess decomposition kinetics via 1H^1H-NMR .

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